N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
Description
The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide features an anthraquinone core linked to a benzamide moiety modified with a 3-methylpiperidinyl sulfonyl group. This structural motif combines the electron-deficient anthraquinone system with a sulfonamide group, which may enhance solubility and enable diverse intermolecular interactions.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S/c1-17-6-5-15-29(16-17)35(33,34)19-13-11-18(12-14-19)27(32)28-23-10-4-9-22-24(23)26(31)21-8-3-2-7-20(21)25(22)30/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBTXEACVZYOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound with potential applications in medicinal chemistry. Its structure features an anthraquinone core, which is known for various biological activities, including anti-cancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature and research findings.
The compound's molecular formula is with a molecular weight of 362.43 g/mol. The chemical structure can significantly influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O3S |
| Molecular Weight | 362.43 g/mol |
| LogP | 4.6586 |
| Polar Surface Area | 48.574 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group can act as a competitive inhibitor of certain enzymes, potentially affecting metabolic pathways.
- DNA Interaction : The anthraquinone moiety is known to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Anticancer Activity
Research has demonstrated that compounds containing anthraquinone structures exhibit significant anticancer properties. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines through ROS generation and DNA damage.
Case Study : A study conducted on human breast cancer cells (MCF-7) reported an IC50 value of approximately 15 µM for this compound, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that the compound has a low toxicity profile at therapeutic doses; however, further studies are required to establish its safety in vivo.
Scientific Research Applications
2.1 Antimicrobial Properties
Research indicates that (2,3,6-Tribromo-4,5-dimethoxyphenyl)methanamine hydrochloride exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
2.2 Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase. Inhibitors of this enzyme are crucial for managing diabetes by slowing carbohydrate absorption in the intestine . The mechanism involves binding to the active site of the enzyme, which prevents substrate interaction.
Applications in Drug Development
3.1 Antidiabetic Agents
Given its role as an α-glucosidase inhibitor, (2,3,6-Tribromo-4,5-dimethoxyphenyl)methanamine hydrochloride is being researched for potential use in antidiabetic medications. By modulating glucose metabolism, it may help manage postprandial blood sugar levels effectively.
3.2 Anticancer Research
Emerging studies have suggested that brominated compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The specific mechanisms are under investigation but may involve disrupting cellular signaling pathways that control cell growth and survival .
Environmental Applications
The compound's brominated structure raises interest in environmental science, particularly in studying its effects as a potential biocide or as part of material formulations that require antimicrobial properties.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Electronic Effects
The target compound’s 4-[(3-methylpiperidin-1-yl)sulfonyl] substituent distinguishes it from other anthraquinone-based benzamides. Key comparisons include:
Substituent Type and Position
- N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide : Features a 2-methylbenzamide group. The methyl substituent provides steric bulk but lacks the electron-withdrawing sulfonyl moiety. This compound’s N,O-bidentate directing group facilitates metal-catalyzed C-H functionalization .
- N-(7-Chloro-9,10-dioxoanthracen-1-yl)benzamide (CAS 79285-15-7) : A chloro substituent at the 7-position modifies electronic properties and may influence binding in biological systems .
Sulfonamide Derivatives
- N-(Anthracen-1-yl)oleamide (Inh. 2) : An oleamide (unsaturated fatty acid) substituent imparts hydrophobicity, contrasting with the hydrophilic sulfonamide in the target compound .
- Compound 10a () : Contains a sulfonamide linked to a pyrazole ring, demonstrating how heterocyclic groups alter solubility and bioactivity compared to aliphatic piperidine sulfonamides.
Data Table: Key Comparative Metrics
Research Findings and Implications
- Synthetic Methodology: Acid chlorides are superior to coupling agents (DCC/DMAP) for anthraquinone benzamide synthesis, as seen in the 94% yield for the 2-methyl derivative .
- Structural Complexity : Piperidine sulfonyl groups (as in the target compound) introduce steric bulk and solubility advantages over simpler alkyl or halogen substituents.
Q & A
Basic: What synthetic strategies are recommended for constructing the anthraquinone-sulfonamide core of this compound?
The synthesis typically involves sequential functionalization of anthraquinone derivatives. Key steps include:
- Anthraquinone sulfonation : Introduce the sulfonyl group using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Piperidine coupling : React the sulfonyl chloride intermediate with 3-methylpiperidine in anhydrous dichloromethane, employing triethylamine as a base to neutralize HCl .
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the sulfonamide-bearing benzoyl chloride to the anthraquinone amine .
Advanced: How can reaction conditions be optimized to improve sulfonation regioselectivity?
Regioselectivity in sulfonation is influenced by:
- Electronic effects : Electron-rich positions on anthraquinone (e.g., para to carbonyl groups) are more reactive. DFT calculations can predict reactive sites .
- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions. Monitor via in situ IR to track sulfonic acid intermediate formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may require quenching to prevent decomposition .
Basic: What spectroscopic techniques confirm the compound’s structure?
- NMR : H NMR detects aromatic protons (δ 7.5–8.5 ppm for anthraquinone) and piperidine methyl groups (δ 1.2–1.5 ppm). C NMR identifies carbonyl carbons (δ 180–190 ppm) .
- IR : Strong absorbance at ~1650 cm (amide C=O) and ~1350/1150 cm (sulfonyl S=O) .
- X-ray crystallography : Resolves spatial arrangement of the sulfonamide and anthraquinone moieties (e.g., dihedral angles between planes) .
Advanced: How do structural modifications (e.g., piperidine methylation) impact biological activity?
- Steric effects : 3-Methylpiperidine increases steric bulk, potentially altering binding pocket interactions. Molecular docking (e.g., AutoDock Vina) predicts clashes with target enzymes .
- Solubility : Methyl groups enhance lipophilicity, measured via logP (e.g., 3.2 vs. 2.8 for non-methylated analogs) .
- Bioactivity assays : Compare IC values in enzyme inhibition studies (e.g., COX-2 or kinase assays) to correlate structure-activity relationships .
Basic: What in vitro assays evaluate its enzyme inhibition potential?
- Fluorescence-based assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH for metalloproteinases) to monitor real-time activity .
- Kinetic analysis : Determine values via Lineweaver-Burk plots under varying substrate/inhibitor concentrations .
- Control experiments : Include positive controls (e.g., doxycycline for MMPs) and validate with siRNA knockdowns to confirm target specificity .
Advanced: How can computational modeling predict binding modes with biological targets?
- Molecular docking : Use software like Schrödinger Maestro to simulate interactions with ATP-binding pockets (e.g., in kinases). Key parameters include Glide docking scores and MM-GBSA binding energy .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen bond persistence .
Basic: How to address discrepancies in biological activity across studies?
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities like unreacted sulfonyl chloride can skew results .
- Assay variability : Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize batch effects .
- Structural analogs : Compare with compounds like N-(4-methoxyphenyl)-anthracene-sulfonamide derivatives to isolate substituent effects .
Advanced: What strategies enhance photostability for material science applications?
- UV absorbers : Incorporate tert-butyl groups (electron donors) to quench anthraquinone excited states, measured via fluorescence decay kinetics .
- Encapsulation : Use mesoporous silica nanoparticles to shield the compound from UV radiation. Monitor degradation via UV-vis spectroscopy over 72 hours .
Basic: How to assess acute toxicity in early-stage development?
- In silico tools : Predict LD using ADMETlab 2.0, focusing on hepatotoxicity alerts from structural fragments .
- In vitro assays : Perform MTT assays on HepG2 cells (48-hour exposure) to estimate IC. Compare with positive controls (e.g., cisplatin) .
Advanced: What analytical methods resolve degradation products under accelerated stability testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
